N-(4-acetamidophenyl)-2-((4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(4-acetamidophenyl)-2-((4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20F2N4O3S2 and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds structurally similar to "N-(4-acetamidophenyl)-2-((4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" have been synthesized and evaluated for their potential antitumor activity. For instance, derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide showed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, other studies have synthesized novel heterocyclic compounds derived from similar structures, revealing high inhibitory effects on tumor growth (Shams, Mohareb, Helal, & Mahmoud, 2010).
Optoelectronic Properties
In the field of materials science, thiazole-containing monomers similar to the queried compound have been synthesized and their optoelectronic properties investigated. For example, compounds like N-(thiazol-2-yl)-2-(thiophen-3-yl)acetamide exhibited specific optical band gaps and were evaluated for applications in conducting polymers (Camurlu & Guven, 2015).
Anti-Inflammatory Activity
Some derivatives structurally related to the queried compound have been synthesized and found to possess potent anti-inflammatory activity. This includes research on benzo[b]thiophene derivatives and their application in treating inflammation (Radwan, Shehab, & El-Shenawy, 2009).
properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3S2/c1-13(29)26-14-5-7-15(8-6-14)27-21(31)12-33-22-28-16(11-32-22)9-20(30)25-10-17-18(23)3-2-4-19(17)24/h2-8,11H,9-10,12H2,1H3,(H,25,30)(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCWDTVWOSGVSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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